1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione
Description
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione is a symmetrically substituted anthracene-9,10-dione derivative characterized by amino groups at the 1,4,5,8 positions and 3-phenylpropoxy chains at the 2,7 positions. Its molecular structure combines electron-rich amino groups with bulky aromatic alkoxy substituents, which influence its physicochemical properties, including solubility, redox behavior, and intermolecular interactions.
Properties
CAS No. |
88601-77-8 |
|---|---|
Molecular Formula |
C32H32N4O4 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c33-21-17-23(39-15-7-13-19-9-3-1-4-10-19)29(35)27-25(21)31(37)26-22(34)18-24(30(36)28(26)32(27)38)40-16-8-14-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16,33-36H2 |
InChI Key |
PZPRXGNBWCUNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OCCCC5=CC=CC=C5)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Amination
The starting point is often 1,4,5,8-tetrahaloanthracene-9,10-dione or 1,4,5,8-tetraaminoanthracene-9,10-dione (CAS 2475-45-8), which can be prepared by known methods involving nitration followed by reduction or direct amination of halogenated anthraquinones.
- Typical amination conditions : Aromatic nucleophilic substitution using ammonia or amine sources under elevated temperature and pressure.
- Purification : Column chromatography or recrystallization to isolate the tetraamino derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1,4,5,8-tetrachloroanthraquinone + NH3 (excess), heat | 1,4,5,8-tetraaminoanthracene-9,10-dione |
Introduction of 3-Phenylpropoxy Groups at 2,7-Positions
Etherification via Williamson Synthesis
The 2,7-positions of the anthraquinone core are functionalized by nucleophilic substitution of suitable leaving groups (e.g., halogens) with 3-phenylpropoxy nucleophiles.
- Preparation of 3-phenylpropoxy nucleophile : Typically generated by deprotonation of 3-phenylpropanol with a strong base such as sodium hydride or potassium tert-butoxide.
- Reaction conditions : The tetraaminoanthraquinone intermediate (with halogen substituents at 2,7) is reacted with the alkoxide nucleophile in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120 °C) for several hours.
- Purification : Chromatographic techniques to separate the desired bis(3-phenylpropoxy) derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2 | 1,4,5,8-tetraamino-2,7-dihaloanthracene-9,10-dione + 3-phenylpropoxide (alkoxide), DMF, 100 °C, 12-24 h | This compound |
Representative Reaction Scheme
1,4,5,8-tetrachloroanthracene-9,10-dione
|
| Amination with NH3 (heat)
v
1,4,5,8-tetraamino-2,7-dichloroanthracene-9,10-dione
|
| Williamson ether synthesis with 3-phenylpropoxide
v
this compound
Analytical and Characterization Data
While specific data for this exact compound are limited in open literature, analogous compounds have been characterized by:
- FT-IR spectroscopy : Characteristic C=O stretching near 1650 cm⁻¹, NH₂ bending vibrations, and ether C–O stretches.
- NMR spectroscopy (¹H and ¹³C) : Aromatic protons of anthraquinone and phenylpropoxy groups, amino protons, and aliphatic chain signals.
- Mass spectrometry (ESI-MS) : Molecular ion peaks consistent with the molecular formula.
- Melting point determination : Typically high due to extensive conjugation and hydrogen bonding.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1,4,5,8-tetrachloroanthracene-9,10-dione, ammonia, 3-phenylpropanol |
| Amination conditions | Excess NH3, heat, solvent-free or polar solvent, 12-24 h |
| Etherification conditions | 3-phenylpropoxide (alkoxide), DMF, 100 °C, 12-24 h |
| Purification methods | Column chromatography, recrystallization |
| Characterization tools | FT-IR, NMR (¹H, ¹³C), MS, melting point |
Notes on Alternative Methods and Challenges
- Direct amination of anthraquinone derivatives can be challenging due to competing side reactions; thus, halogenated intermediates are preferred.
- The choice of base and solvent in the etherification step critically affects yields and regioselectivity.
- Protecting groups may be employed if selective functionalization is required.
- Scale-up requires careful control of reaction parameters to avoid decomposition or polymerization.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and phenylpropoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracenedione derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, its phenylpropoxy groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Anthracene-9,10-dione Derivatives
Substituent Effects on Electrochemical Performance
- 1,4,5,8-Tetrahydroxy-9,10-anthraquinone (THAQ): THAQ, studied as a lithium-ion battery cathode material, exhibits a discharge capacity of ~250 mAh·g⁻¹ after oxidation (O-THAQ). Its hydroxyl groups reversibly form enolate-Li⁺ structures during redox cycling.
- Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Mitoxantrone, an anticancer drug, features hydroxyl and ethylamino groups. Its bioactivity is attributed to DNA intercalation and topoisomerase inhibition. The tetraamino groups in the target compound may alter binding modes or cytotoxicity profiles, though its 3-phenylpropoxy chains could reduce aqueous solubility compared to Mitoxantrone’s hydrophilic substituents .
Impact of Alkoxy Chain Structure
- 1,4,5,8-Tetraamino-2,7-bis(pentyloxy)anthracene-9,10-dione: This analogue has linear pentyloxy chains (C₅H₁₁O) instead of 3-phenylpropoxy groups. The phenyl groups in 3-phenylpropoxy may enhance rigidity and intermolecular charge transfer, as seen in naphthalene diimide (NDI) charge-transfer co-crystals .
- 1,4,5,8-Tetrakis((4-alkylphenyl)amino)anthracene-9,10-dione: Synthesized via Buchwald-Hartwig amination, this compound replaces alkoxy groups with aryl-amino substituents. The absence of alkoxy chains reduces hydrophobicity but increases hydrogen-bonding capacity. The target compound’s 3-phenylpropoxy groups balance hydrophobicity and electron-donating effects, which may optimize performance in organic semiconductors .
Bioactive Anthraquinones
- Altersolanol A and Emodin: Hydroxylated anthraquinones like altersolanol A (1,3,6-trihydroxy-7-acetylanthracene-9,10-dione) and emodin exhibit α-glucosidase inhibition (IC₅₀ ~68–210 μM). Amino substituents in the target compound could modulate enzyme-binding affinity, while the 3-phenylpropoxy groups may enhance membrane permeability .
Biological Activity
Overview of 1,4,5,8-Tetraamino-2,7-bis(3-phenylpropoxy)anthracene-9,10-dione
This compound is a synthetic organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H28N4O2
- Molecular Weight : 396.51 g/mol
Anticancer Properties
Research indicates that anthraquinone derivatives possess significant anticancer properties. The compound has shown potential in various studies:
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
- Cell Lines Tested : Various studies have utilized cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) to evaluate its efficacy.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of anthraquinone derivatives:
- Bacterial Strains : Studies have reported effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15.2 | |
| Anticancer | HeLa | 12.5 | |
| Antimicrobial | Staphylococcus aureus | 20.0 | |
| Antimicrobial | Escherichia coli | 18.5 |
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis through upregulation of pro-apoptotic proteins.
-
Case Study 2: Antimicrobial Activity
- In another investigation focusing on antimicrobial properties, this compound exhibited a notable inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
